molecular formula C23H26ClNO4 B6525283 ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride CAS No. 1177509-11-3

ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride

Cat. No.: B6525283
CAS No.: 1177509-11-3
M. Wt: 415.9 g/mol
InChI Key: LJHFICFPYOCALU-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are synthesized through various intra- and intermolecular reactions . Protodeboronation of alkyl boronic esters is one method used in the synthesis of piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific compound you mentioned likely contains additional functional groups attached to the piperidine ring, including a benzofuran and a phenyl group.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Piperidine is a heterocyclic amine and is widely used as a building block and reagent in synthesizing organic compounds .

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its pharmacological activity. For example, some piperidine derivatives are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives continue to play a significant role in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

ethyl 5-hydroxy-2-phenyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4.ClH/c1-2-27-23(26)21-20-17(15-24-13-7-4-8-14-24)18(25)11-12-19(20)28-22(21)16-9-5-3-6-10-16;/h3,5-6,9-12,25H,2,4,7-8,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHFICFPYOCALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCCCC3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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